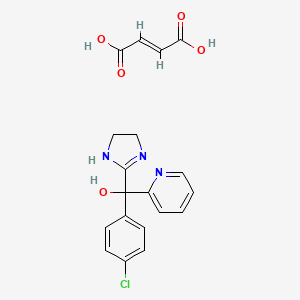
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt is a complex organic compound with the molecular formula C19H18ClN3O5 and a molecular weight of 403.825 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, an imidazole ring, and a pyridinylmethanol moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt typically involves multiple steps, including the formation of the imidazole ring and the attachment of the chlorophenyl and pyridinylmethanol groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
standard organic synthesis techniques, such as batch reactors and continuous flow systems, could be adapted for its production .
Análisis De Reacciones Químicas
Types of Reactions
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Its unique structure makes it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol: The base compound without the maleate salt.
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, hydrochloride salt: A similar compound with a different salt form.
Uniqueness
The maleate salt form of (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol is unique due to its specific salt form, which can influence its solubility, stability, and biological activity. This uniqueness makes it valuable for certain research applications where these properties are critical .
Propiedades
Fórmula molecular |
C19H18ClN3O5 |
|---|---|
Peso molecular |
403.8 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C15H14ClN3O.C4H4O4/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13;5-3(6)1-2-4(7)8/h1-8,20H,9-10H2,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
UFDGEMYZSPSGFD-WLHGVMLRSA-N |
SMILES isomérico |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)

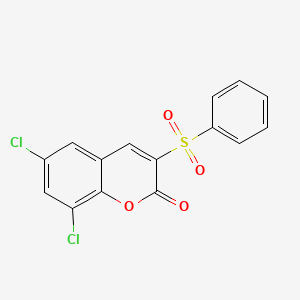
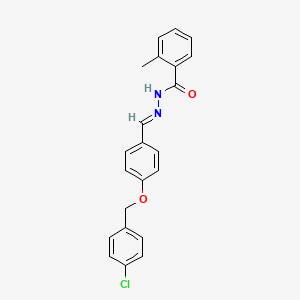

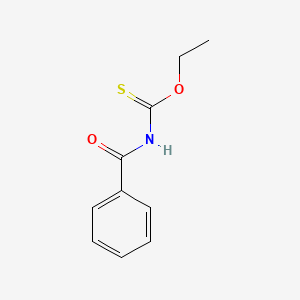
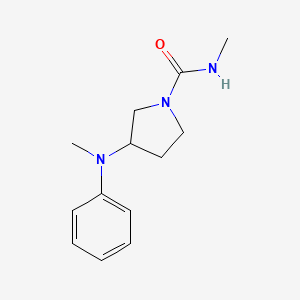
![N'-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007496.png)
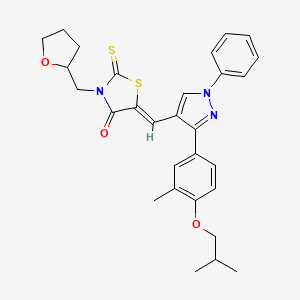
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007507.png)
![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)

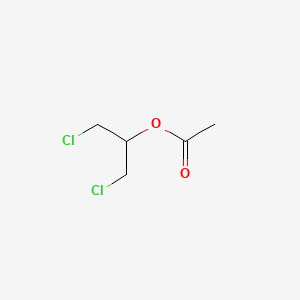
![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)
